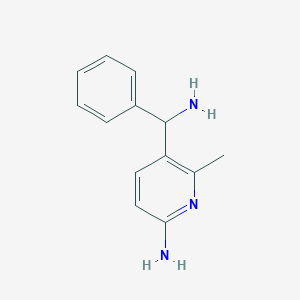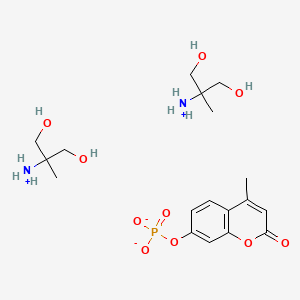
1,3-Dihydroxy-2-methylpropan-2-aminium 4-methyl-2-oxo-2H-chromen-7-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxy-2-methylpropan-2-aminium 4-methyl-2-oxo-2H-chromen-7-yl phosphate is a complex organic compound that combines the properties of both aminium and chromenyl phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxy-2-methylpropan-2-aminium 4-methyl-2-oxo-2H-chromen-7-yl phosphate typically involves the reaction of 1,3-dihydroxy-2-methylpropan-2-aminium with 4-methyl-2-oxo-2H-chromen-7-yl phosphate under controlled conditions. The reaction is carried out in a suitable solvent, such as acetone, and requires the presence of a catalyst, such as anhydrous potassium carbonate, at a temperature of around 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxy-2-methylpropan-2-aminium 4-methyl-2-oxo-2H-chromen-7-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxy-2-methylpropan-2-aminium 4-methyl-2-oxo-2H-chromen-7-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of 1,3-dihydroxy-2-methylpropan-2-aminium 4-methyl-2-oxo-2H-chromen-7-yl phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium: This compound shares a similar structure but lacks the chromenyl phosphate group.
Coumarin Derivatives: Compounds like 7-hydroxy-4-methyl coumarin have similar chromenyl structures but different functional groups.
Uniqueness
1,3-Dihydroxy-2-methylpropan-2-aminium 4-methyl-2-oxo-2H-chromen-7-yl phosphate is unique due to the combination of its aminium and chromenyl phosphate groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H31N2O10P |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
(1,3-dihydroxy-2-methylpropan-2-yl)azanium;(4-methyl-2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C10H9O6P.2C4H11NO2/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*1-4(5,2-6)3-7/h2-5H,1H3,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 |
InChI-Schlüssel |
BFRZFPYLAVZIPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-].CC(CO)(CO)[NH3+].CC(CO)(CO)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


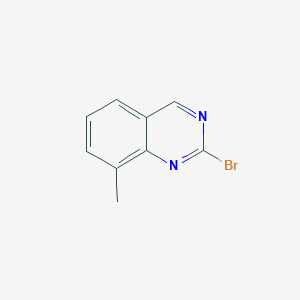

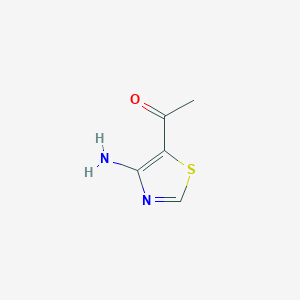
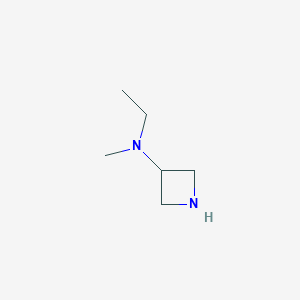


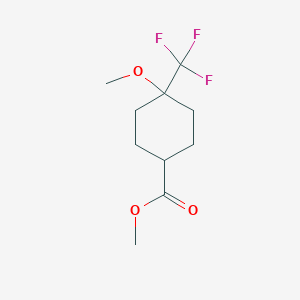
![N-cyclohexylcyclohexanamine;(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13023588.png)
![Diethyl 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13023596.png)
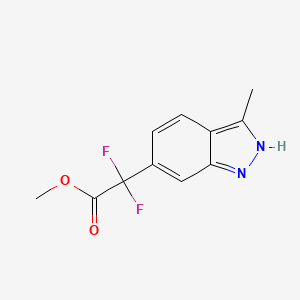
![ethyl (2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13023599.png)

![5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13023612.png)
